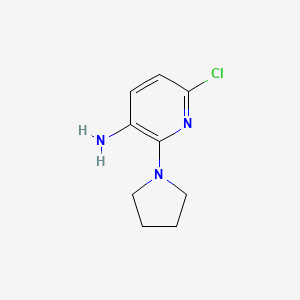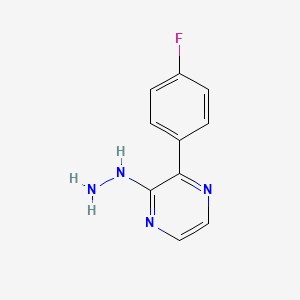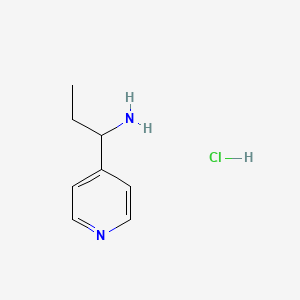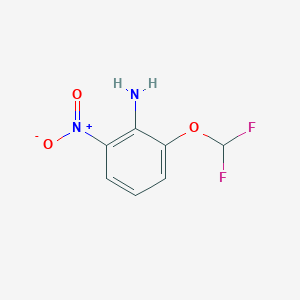
3-Isopropyl-4-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C11H11F3O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an isopropyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-4-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where an isopropyl group is introduced to the benzene ring of 4-(trifluoromethyl)benzoic acid using isopropanol and a suitable catalyst such as aluminum chloride . Another method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product. The industrial production process may also involve purification steps such as recrystallization and chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-Isopropyl-4-(trifluoromethyl)benzaldehyde or 3-Isopropyl-4-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
3-Isopropyl-4-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Isopropyl-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to the inhibition of key enzymes in bacterial and fungal cells, such as isocitrate lyase . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Similar structure but lacks the isopropyl group.
4-(Trifluoromethyl)benzoic acid: Similar structure but with the trifluoromethyl group in a different position.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a fluorine atom in addition to the trifluoromethyl group.
Uniqueness
3-Isopropyl-4-(trifluoromethyl)benzoic acid is unique due to the presence of both isopropyl and trifluoromethyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C11H11F3O2 |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
3-propan-2-yl-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C11H11F3O2/c1-6(2)8-5-7(10(15)16)3-4-9(8)11(12,13)14/h3-6H,1-2H3,(H,15,16) |
InChI Key |
MUTYNEQPECVCMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


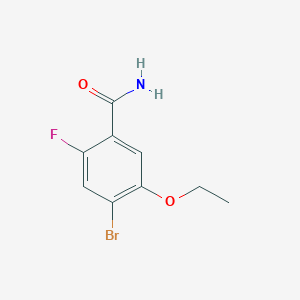
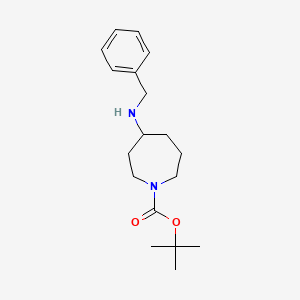
![1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085276.png)

![(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B12085296.png)


